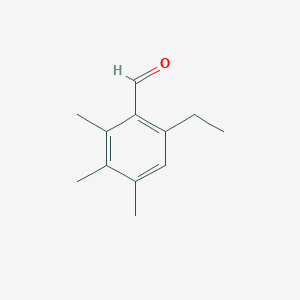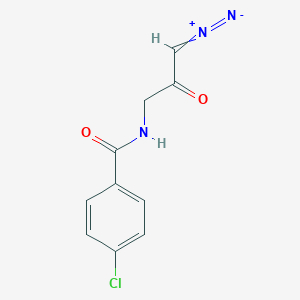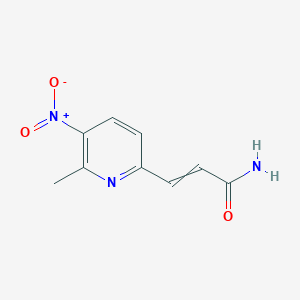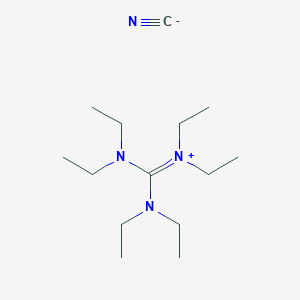![molecular formula C13H17F3O3S B14380935 1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene CAS No. 90183-75-8](/img/structure/B14380935.png)
1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a trifluoromethyl group and a propoxy group bearing a propane-2-sulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(trifluoromethyl)phenol with 1-bromo-3-chloropropane under basic conditions to form 1-(3-chloropropoxy)-3-(trifluoromethyl)benzene. This intermediate is then reacted with propane-2-sulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides may be employed.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(Propane-2-sulfonyl)propoxy]benzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)phenol: Lacks the propoxy and sulfonyl groups, leading to different reactivity and applications.
1-(3-Chloropropoxy)-3-(trifluoromethyl)benzene: An intermediate in the synthesis of the target compound, with distinct chemical properties.
Uniqueness
1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90183-75-8 |
|---|---|
Formule moléculaire |
C13H17F3O3S |
Poids moléculaire |
310.33 g/mol |
Nom IUPAC |
1-(3-propan-2-ylsulfonylpropoxy)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H17F3O3S/c1-10(2)20(17,18)8-4-7-19-12-6-3-5-11(9-12)13(14,15)16/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Clé InChI |
XPMUNJPEYHWUAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)CCCOC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
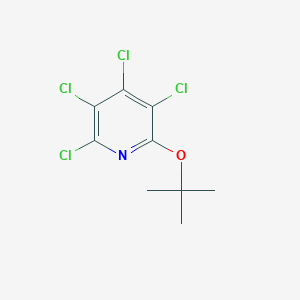
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
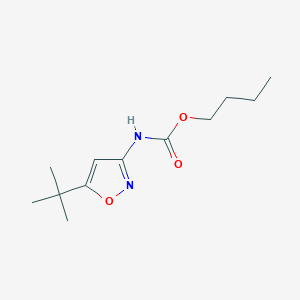
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
